molecular formula C22H28O8 B14436858 Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate CAS No. 76044-99-0

Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate

Cat. No.: B14436858
CAS No.: 76044-99-0
M. Wt: 420.5 g/mol
InChI Key: IYUUHGXBDXSDMX-UHFFFAOYSA-N
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Description

Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of four ester groups attached to the naphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate typically involves the esterification of naphthalene derivatives. One common method includes the reaction of naphthalene with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired tetraethyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene tetracarboxylic acid, while reduction can produce tetrahydroxy naphthalene derivatives .

Scientific Research Applications

Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

  • Tetraethyl 1,1,2,2-ethanetetracarboxylate
  • Tetraethyl 1,1,3,3-propanetetracarboxylate
  • Tetraethyl 1,4-dihydroxy-1,3-butadiene-1,2,3,4-tetracarboxylate

Comparison: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical propertiesFor instance, its aromatic structure allows for π-π interactions, making it suitable for specific biological and chemical applications .

Properties

CAS No.

76044-99-0

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate

InChI

InChI=1S/C22H28O8/c1-5-27-17(23)21(18(24)28-6-2)13-15-11-9-10-12-16(15)14-22(21,19(25)29-7-3)20(26)30-8-4/h9-12H,5-8,13-14H2,1-4H3

InChI Key

IYUUHGXBDXSDMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2CC1(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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